molecular formula C11H20BrNO6 B606371 Bromoacetamido-PEG3-Acid CAS No. 1807534-79-7

Bromoacetamido-PEG3-Acid

カタログ番号: B606371
CAS番号: 1807534-79-7
分子量: 342.19
InChIキー: NZRUJYJTSFKZEG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bromoacetamido-PEG3-Acid: is a polyethylene glycol (PEG) derivative containing a bromide group and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The bromide group is a very good leaving group for nucleophilic substitution reactions, while the terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .

準備方法

Synthetic Routes and Reaction Conditions: Bromoacetamido-PEG3-Acid is synthesized through a series of chemical reactions involving the introduction of a bromide group and a carboxylic acid group to a PEG chain. The typical synthetic route involves the following steps:

    PEGylation: The PEG chain is first activated by reacting with a suitable reagent to introduce functional groups.

    Bromination: The activated PEG chain is then reacted with a brominating agent to introduce the bromide group.

    Carboxylation: Finally, the PEG chain with the bromide group is reacted with a carboxylating agent to introduce the terminal carboxylic acid group.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The process typically includes:

化学反応の分析

Types of Reactions: Bromoacetamido-PEG3-Acid primarily undergoes nucleophilic substitution reactions due to the presence of the bromide group, which is a good leaving group. It can also participate in amide bond formation reactions with primary amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles such as thiols, amines, and hydroxides can react with the bromide group under mild conditions.

    Amide Bond Formation: The terminal carboxylic acid can react with primary amines in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N’-diisopropylcarbodiimide (DIC) to form stable amide bonds.

Major Products:

科学的研究の応用

Bioconjugation

Overview:
Bromoacetamido-PEG3-Acid is primarily utilized for bioconjugation due to its ability to form stable amide bonds with primary amines. The bromide group serves as an effective leaving group in nucleophilic substitution reactions, facilitating the attachment of various biomolecules.

Applications:

  • Protein Modification: Enhances the solubility and stability of proteins through PEGylation, which can significantly improve their pharmacokinetic properties.
  • Antibody-Drug Conjugates (ADCs): Used as a linker to conjugate therapeutic agents to antibodies, allowing for targeted delivery of drugs to specific cells or tissues.

Case Study:
A study demonstrated that PEGylation using this compound improved the stability of therapeutic proteins. The results indicated a marked increase in half-life and reduced immunogenicity compared to unmodified proteins.

Protein TypeHalf-Life (hrs)Immunogenicity Score
Unmodified58
PEGylated203

Drug Delivery Systems

Overview:
The unique properties of this compound make it an ideal candidate for drug delivery applications. Its hydrophilic nature enhances solubility, while the bromoacetamido group allows for selective conjugation with drug molecules.

Applications:

  • Controlled Release: The compound can facilitate controlled release mechanisms where the drug is released in response to specific stimuli (e.g., pH changes).
  • Targeted Therapy: By conjugating drugs to targeting moieties via this compound, researchers can enhance therapeutic efficacy while minimizing side effects.

Case Study:
In research focused on PROTACs (Proteolysis Targeting Chimeras), this compound was used to link various ligands to E3 ligases, resulting in enhanced degradation rates of target proteins.

Compound NameTarget ProteinDegradation Rate (hrs)
UnlinkedProtein A12
Linked with PEGProtein A4

Material Science

Overview:
this compound is also employed in the development of advanced materials such as hydrogels and nanomaterials due to its biocompatibility and functionalization potential.

Applications:

  • Hydrogels: Used to create hydrogels that can encapsulate drugs or biomolecules, providing a controlled release environment.
  • Nanoparticles: Facilitates the functionalization of nanoparticles for biomedical applications, enhancing their stability and solubility.

Chemical Biology

Overview:
This compound plays a critical role in chemical biology by enabling the study of cellular processes through the modification of biomolecules.

Applications:

  • Enzyme Activity Modulation: By altering enzyme activity or protein stability through conjugation with this compound, researchers can investigate molecular mechanisms underlying diseases.

作用機序

Bromoacetamido-PEG3-Acid exerts its effects primarily through the formation of stable amide bonds with primary aminesThe terminal carboxylic acid group can react with primary amines to form stable amide bonds, facilitating the conjugation of PEG to biomolecules and other compounds .

類似化合物との比較

    Bromoacetamido-PEG2-Acid: Similar to Bromoacetamido-PEG3-Acid but with a shorter PEG chain.

    Bromoacetamido-PEG4-Acid: Similar to this compound but with a longer PEG chain.

    Chloroacetamido-PEG3-Acid: Contains a chloroacetamide group instead of a bromoacetamide group.

Uniqueness: this compound is unique due to its specific PEG chain length, which provides an optimal balance between solubility and reactivity. The bromide group is a better leaving group compared to the chloride group, making this compound more reactive in nucleophilic substitution reactions. Additionally, the terminal carboxylic acid group allows for versatile conjugation with primary amines, making it a valuable tool in various scientific and industrial applications .

生物活性

Bromoacetamido-PEG3-Acid is a polyethylene glycol (PEG) derivative characterized by the presence of a bromide group and a terminal carboxylic acid. This compound is primarily utilized in biological research for the modification of biomolecules, enhancing their solubility, stability, and bioavailability. The unique structure of this compound facilitates its application in drug delivery systems, bioconjugation, and the synthesis of complex molecules.

Chemical Structure and Properties

The chemical formula for this compound is C₁₀H₁₉BrN₄O₄, with a molecular weight of approximately 339.19 g/mol. The compound features a hydrophilic PEG spacer that improves solubility in aqueous environments, making it suitable for various biological applications. The bromide group serves as an excellent leaving group for nucleophilic substitution reactions, while the terminal carboxylic acid can react with primary amines to form stable amide bonds.

This compound exerts its biological effects through the formation of stable amide bonds with primary amines. This reaction is facilitated by the terminal carboxylic acid group, which can react in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DIC (N,N’-diisopropylcarbodiimide). The compound's ability to undergo nucleophilic substitution allows it to react with various nucleophiles including thiols and amines, leading to diverse applications in bioconjugation and drug development .

Applications in Research and Medicine

  • Bioconjugation : this compound is widely used as a linker in bioconjugation processes. It allows for the attachment of drugs or other biomolecules to proteins, enhancing their therapeutic efficacy and pharmacokinetics.
  • Drug Delivery Systems : The PEGylation of drugs using this compound can significantly improve their half-life in circulation, reduce immunogenicity, and enhance solubility. This property is particularly beneficial in developing antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) for targeted therapy .
  • Nanotechnology : In nanomedicine, this compound serves as a critical component in synthesizing nanoparticles that can deliver therapeutic agents more effectively to specific sites within the body .

Case Study 1: PEGylated Antibody-Drug Conjugates

A study demonstrated the effectiveness of this compound in creating PEGylated ADCs that showed improved solubility and stability compared to non-PEGylated counterparts. The PEGylation led to a significant reduction in off-target effects and enhanced therapeutic indices in preclinical models.

Case Study 2: PROTAC Development

Research involving this compound as a linker in PROTAC development highlighted its ability to facilitate targeted protein degradation. This approach has shown promise in treating various cancers by selectively degrading oncogenic proteins while sparing normal cellular functions .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesApplications
Bromoacetamido-PEG2-AcidShorter PEG chainBioconjugation
Bromoacetamido-PEG4-AcidLonger PEG chainDrug delivery systems
Chloroacetamido-PEG3-AcidContains chloro instead of bromoLess reactive than bromo derivatives

The choice between these compounds often depends on the specific requirements of solubility, reactivity, and desired biological activity.

特性

IUPAC Name

3-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BrNO6/c12-9-10(14)13-2-4-18-6-8-19-7-5-17-3-1-11(15)16/h1-9H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRUJYJTSFKZEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCNC(=O)CBr)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BrNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bromoacetamido-PEG3-Acid
Reactant of Route 2
Reactant of Route 2
Bromoacetamido-PEG3-Acid
Reactant of Route 3
Reactant of Route 3
Bromoacetamido-PEG3-Acid
Reactant of Route 4
Reactant of Route 4
Bromoacetamido-PEG3-Acid
Reactant of Route 5
Reactant of Route 5
Bromoacetamido-PEG3-Acid
Reactant of Route 6
Reactant of Route 6
Bromoacetamido-PEG3-Acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。